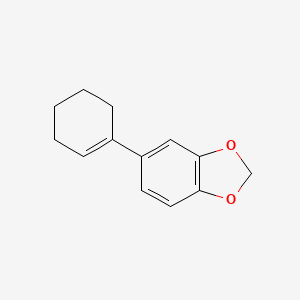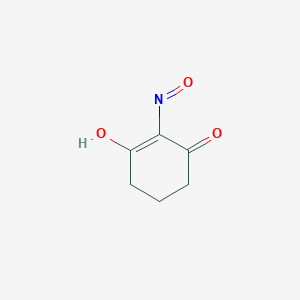
1,2,3-Cyclohexanetrione, 2-oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Cyclohexanetrione, 2-oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen atoms or organic groups. This compound is particularly interesting due to its unique structure and reactivity, making it a subject of study in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Cyclohexanetrione, 2-oxime can be synthesized through the nitrosation of 1,3-cyclohexanedione. This process involves the reaction of 1,3-cyclohexanedione with nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid . The reaction conditions typically require a controlled temperature to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Cyclohexanetrione, 2-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine part is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles like amines or thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Products can include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: Depending on the nucleophile, products can vary widely, including substituted oximes or other functionalized compounds.
Scientific Research Applications
1,2,3-Cyclohexanetrione, 2-oxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other oxime derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic effects, such as its role in drug development, is ongoing.
Mechanism of Action
The mechanism of action of 1,2,3-Cyclohexanetrione, 2-oxime involves its ability to form stable complexes with metal ions and other molecules. This property is utilized in various catalytic processes and in the stabilization of reactive intermediates in organic synthesis. The molecular targets and pathways involved include interactions with enzymes and proteins, where the oxime group can form covalent bonds or act as a ligand .
Comparison with Similar Compounds
1,2,3-Cyclohexanetrione, 2-oxime can be compared with other oximes such as:
1,2,3-Cyclohexanetrione 1,3-dioxime: Similar in structure but with different reactivity and stability.
Dimethylviolanic acid: Another oxime with distinct properties and applications.
2,4-Pentanedione oxime: Used in different chemical reactions and industrial applications.
These comparisons highlight the unique aspects of this compound, such as its specific reactivity and stability under various conditions.
Properties
CAS No. |
98140-71-7 |
|---|---|
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
3-hydroxy-2-nitrosocyclohex-2-en-1-one |
InChI |
InChI=1S/C6H7NO3/c8-4-2-1-3-5(9)6(4)7-10/h8H,1-3H2 |
InChI Key |
FXBQBAMKWDAWSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)C1)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)
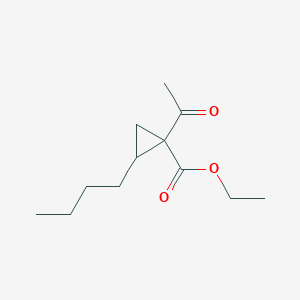
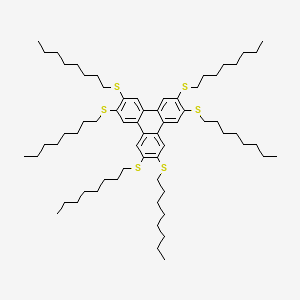



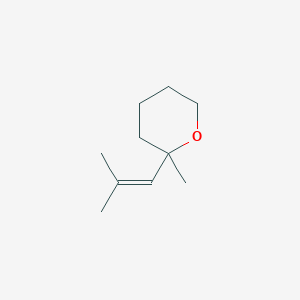
![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)

![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)
